REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:5])[CH:3]=O.[Cl-:6].[CH:7]([NH:9][C:10]1[S:11][CH:12]=[C:13]([C:15](=[N:19][O:20][CH2:21][CH2:22][Cl:23])[C:16]([OH:18])=O)[N:14]=1)=[O:8].[NH2:24][CH:25]1[C:45](=[O:46])[N:27]2[C:28]([C:42]([OH:44])=[O:43])=[C:29]([CH2:32][S:33][C:34]3[N:38]([CH2:39][CH:40]=[CH2:41])[N:37]=[N:36][N:35]=3)[CH2:30][S:31][C@H:26]12>C(OCC)(=O)C.O>[CH3:1][N+:2]([CH3:5])=[CH:3][Cl:23].[Cl-:6].[CH:7]([NH:9][C:10]1[S:11][CH:12]=[C:13]([C:15](=[N:19][O:20][CH2:21][CH2:22][Cl:23])[C:16]([NH:24][CH:25]2[C:45](=[O:46])[N:27]3[C:28]([C:42]([OH:44])=[O:43])=[C:29]([CH2:32][S:33][C:34]4[N:38]([CH2:39][CH:40]=[CH2:41])[N:37]=[N:36][N:35]=4)[CH2:30][S:31][C@H:26]23)=[O:18])[N:14]=1)=[O:8] |f:6.7|
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
2-(2-Formamidothiazol-4-yl)-2-(2-chloroethoxyimino)acetic acid
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
C(=O)NC=1SC=C(N1)C(C(=O)O)=NOCCCl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
[Solution A]Trimethylsilylacetamide
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
7-amino-3-(1-allyl-1H-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC1[C@@H]2N(C(=C(CS2)CSC2=NN=NN2CC=C)C(=O)O)C1=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
solution A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirred at the same temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
stirred at 40° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
stirred at -5°to -10° C. for an hour
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
ADDITION
|
Details
|
Water was added to the organic layer and adjusted to pH 7.0 with sodium carbonate
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with a sodium chloride saturated aqueous solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
The precipitates were collected by filtration
|
Type
|
WASH
|
Details
|
washed with diisopropyl ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C[N+](=CCl)C.[Cl-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)NC=1SC=C(N1)C(C(=O)NC1[C@@H]2N(C(=C(CS2)CSC2=NN=NN2CC=C)C(=O)O)C1=O)=NOCCCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.83 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |